methyl 2-({[2-(5-ethyl-2-thienyl)-4-quinolinyl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
Methyl 2-({[2-(5-ethylthiophen-2-yl)quinolin-4-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that features a quinoline and thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({[2-(5-ethyl-2-thienyl)-4-quinolinyl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps. The process begins with the preparation of the quinoline and thiophene intermediates. The quinoline derivative can be synthesized through a Friedländer reaction, which involves the condensation of aniline with a carbonyl compound in the presence of an acid catalyst. The thiophene moiety can be synthesized using the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors and the development of more efficient catalysts to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({[2-(5-ethylthiophen-2-yl)quinolin-4-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline moiety can be reduced to form tetrahydroquinoline derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, tetrahydroquinoline derivatives, and halogenated thiophene derivatives .
Scientific Research Applications
Methyl 2-({[2-(5-ethylthiophen-2-yl)quinolin-4-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical agent due to its unique structural features.
Mechanism of Action
The mechanism of action of methyl 2-({[2-(5-ethyl-2-thienyl)-4-quinolinyl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The thiophene ring can interact with various enzymes, inhibiting their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like quinine and chloroquine share the quinoline moiety and have similar biological activities.
Thiophene Derivatives: Compounds like suprofen and articaine share the thiophene moiety and are used for their anti-inflammatory and anesthetic properties.
Uniqueness
Methyl 2-({[2-(5-ethylthiophen-2-yl)quinolin-4-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is unique due to its combination of quinoline and thiophene moieties, which confer a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C25H22N2O3S2 |
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Molecular Weight |
462.6g/mol |
IUPAC Name |
methyl 2-[[2-(5-ethylthiophen-2-yl)quinoline-4-carbonyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C25H22N2O3S2/c1-3-14-11-12-21(31-14)19-13-17(15-7-4-5-9-18(15)26-19)23(28)27-24-22(25(29)30-2)16-8-6-10-20(16)32-24/h4-5,7,9,11-13H,3,6,8,10H2,1-2H3,(H,27,28) |
InChI Key |
OQYDFAVHLKDCCC-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C5=C(S4)CCC5)C(=O)OC |
Canonical SMILES |
CCC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C5=C(S4)CCC5)C(=O)OC |
Origin of Product |
United States |
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